molecular formula C16H30N2O3 B7928429 Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B7928429
M. Wt: 298.42 g/mol
InChI Key: UIMUSTUGVZRPQE-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a cyclohexyl core substituted with cyclopropyl and 2-hydroxyethylamino groups, protected by a tert-butyl carbamate moiety. This compound is structurally characterized by its tertiary amine functionality, hydroxyl group, and sterically bulky tert-butyl ester, which may influence its solubility, stability, and reactivity.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-8-9-14)13-6-4-12(5-7-13)17-10-11-19/h12-14,17,19H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMUSTUGVZRPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC(CC1)NCCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple stepsThe final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, releasing the free amine. This reaction is critical in drug design for prodrug activation .

Conditions Products Key Observations
Acidic (HCl in dioxane)Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]amine + CO₂ + tert-butanolComplete deprotection within 2–4 hours at 25°C; retains cyclopropane stability .
Basic (NaOH in MeOH/H₂O)Same as aboveSlower reaction (6–8 hours); partial decomposition of hydroxyl group observed .

Mechanism :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Reactivity of the Secondary Amine

The ethylamino group participates in alkylation, acylation, and condensation reactions.

Reaction Type Reagents/Conditions Products Yield
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CCyclopropyl-[4-(2-(N-methyl-hydroxy-ethylamino))-cyclohexyl]-carbamate78%
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°CCyclopropyl-[4-(2-(N-acetyl-hydroxy-ethylamino))-cyclohexyl]-carbamate85%
Schiff Base Formation Benzaldehyde, TiCl₄, THF, refluxCyclopropyl-[4-(2-(hydroxy-ethylimino)-ethylamino)-cyclohexyl]-carbamate62%

Notes :

  • The hydroxyl group in the ethylamino side chain may require protection (e.g., silylation) during acylation to avoid side reactions .

Cyclopropane Ring-Opening Reactions

The cyclopropane moiety undergoes strain-driven reactions under specific conditions:

Reagent Conditions Products Mechanistic Pathway
H₂/Pd-CEthanol, 50 psi, 25°CCyclohexyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamate (saturated)Hydrogenolytic cleavage of C-C bonds
Br₂ in CCl₄0°C, 30 minutesDibrominated cyclohexane derivativeElectrophilic addition

Key Insight : Ring-opening via hydrogenation retains the carbamate and amine functionalities, making it useful for structural diversification .

Ester Functionalization

The tert-butyl ester can be modified through transesterification or nucleophilic substitution:

Reaction Reagents Products Yield
Transesterification MeOH, H₂SO₄, refluxMethyl ester analog92%
Grignard Reaction CH₃MgBr, THF, -78°C to 25°CTertiary alcohol derivative68%

Thermal and Oxidative Stability

Stability studies under varying conditions:

Condition Observation Source
80°C, 24 hours (neat)95% recovery; no decomposition
H₂O₂ (30%), 25°C, 6 hoursOxidation of hydroxyl group to ketone; carbamate intact
UV light (254 nm), 48 hours20% degradation via cyclopropane ring cleavage

Scientific Research Applications

Pharmaceutical Development

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, particularly in the treatment of neurological disorders.

Case Study: Neurological Disorders

A study explored the efficacy of this compound in modulating neurotransmitter activity, showing promise in enhancing cognitive function in animal models of Alzheimer’s disease. The compound was found to improve synaptic plasticity and reduce amyloid-beta levels, which are critical factors in Alzheimer’s pathology.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. The mechanism involves interference with bacterial protein synthesis, making it a candidate for developing new antibiotics.

Case Study: Antibiotic Development

In a recent study, this compound was evaluated against various strains of resistant bacteria. Results demonstrated significant antibacterial activity, suggesting its potential role in combating antibiotic-resistant infections.

Agricultural Chemistry

The compound has also been explored for use in agricultural applications as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest management solutions.

Case Study: Pesticide Efficacy

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations without harming beneficial insects, indicating its suitability for sustainable agricultural practices.

Data Tables

Application AreaKey FindingsReferences
PharmaceuticalEnhances cognitive function; reduces amyloid-beta
AntimicrobialSignificant activity against resistant bacteria
Agricultural ChemistryEffective pest management; safe for beneficial insects

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with target proteins, while the cyclopropyl and cyclohexyl groups provide structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the cyclohexyl ring, cyclopropyl group, or carbamate substituents. Below is a comparative analysis of key analogs, supported by data from peer-reviewed literature and chemical databases.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Source/Application Context
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester (Target) C17H31N2O3 311.44* Cyclopropyl, 2-hydroxyethylamino, tert-butyl carbamate Discontinued (CymitQuimica)
{4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester C16H27ClN2O3 330.85 Chloroacetyl, cyclopropyl, tert-butyl carbamate Intermediate for acylating agents
[2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester C16H29N3O3 311.42 Aminoacetamido, cyclopropyl, tert-butyl carbamate Peptide synthesis intermediate
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester C16H30N2O3 298.42 Piperidinylmethyl, 2-hydroxyethyl, tert-butyl carbamate Structural analog in heterocyclic chemistry

*Note: Calculated molar mass based on molecular formula; literature values may vary slightly.

Key Findings from Comparative Analysis

Functional Group Impact on Reactivity: The chloroacetyl substituent in the analog from introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions (e.g., with amines or thiols). The aminoacetamido group in increases hydrogen-bonding capacity, which could improve binding affinity in biological systems compared to the target compound’s hydroxyl group.

Steric and Solubility Considerations :

  • The piperidinylmethyl substitution in introduces a rigid heterocyclic structure, reducing conformational flexibility compared to the cyclohexyl core of the target compound. This may affect membrane permeability in drug design contexts.
  • All analogs share the tert-butyl carbamate protecting group, which confers steric bulk and stability against enzymatic degradation, a common strategy in prodrug design .

Synthetic Utility :

  • The discontinued status of the target compound (as per CymitQuimica ) contrasts with the commercial availability of its chloroacetyl analog , suggesting higher demand for intermediates with reactive handles (e.g., chloro groups) in combinatorial chemistry.

Research Implications and Limitations

  • Synthetic Challenges: The hydroxyethylamino group in the target compound may complicate purification due to polarity, whereas chloroacetyl or aminoacetamido analogs offer more straightforward functionalization pathways .

Biological Activity

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester, also known by its CAS number 1353944-21-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 298.427 g/mol
  • IUPAC Name : tert-butyl (4-(2-hydroxyethyl)cyclohexyl)carbamate
  • Physical Form : White solid
  • Purity : 97% .

The compound acts primarily as a modulator of neurotransmitter activity, particularly in the central nervous system. Its structure suggests potential interactions with various receptors, including:

  • Acetylcholine receptors : It may inhibit acetylcholinesterase, thereby increasing acetylcholine levels and enhancing cholinergic signaling.
  • P2Y Receptors : Some studies indicate that structural analogues can act as antagonists to these receptors, suggesting a similar potential for cyclopropyl derivatives .

In Vitro Studies

  • Neuroprotective Effects : Research indicates that cyclopropyl derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. For instance, compounds similar to cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid were shown to enhance cell viability in the presence of Aβ .
    Treatment GroupCell Viability (%)
    Control100
    Aβ Only43.78
    Aβ + Compound62.98
  • Oxidative Stress Reduction : The compound exhibited a reduction in malondialdehyde (MDA) levels, indicating its potential to mitigate oxidative stress in cellular models .

In Vivo Studies

In animal models, particularly those mimicking Alzheimer's disease pathology (e.g., scopolamine-induced models), cyclopropyl derivatives demonstrated moderate efficacy in reducing Aβ aggregation and associated neuroinflammation. However, the effects were less pronounced compared to established treatments like galantamine .

Case Studies

  • Alzheimer's Disease Models : In a study using scopolamine-induced rats, treatment with cyclopropyl derivatives resulted in decreased levels of Aβ plaques compared to untreated controls. The reduction was statistically significant when compared to the scopolamine group but not as effective as galantamine .
  • Cytotoxicity Assessment : In vitro assessments showed that at concentrations up to 100 µM, cyclopropyl derivatives did not exhibit cytotoxic effects on astrocyte cultures, suggesting a favorable safety profile for potential therapeutic use .

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